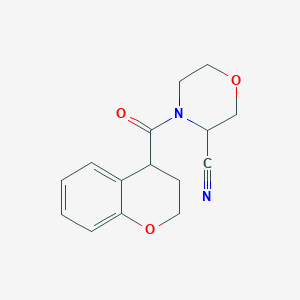
4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile, also known as DAPH-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH-3 is a heterocyclic compound that contains a morpholine ring, a benzopyran ring, and a nitrile group.
作用机制
The mechanism of action of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile involves its interaction with specific enzymes or proteins in the target cells. For example, in the case of PARP inhibition, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile binds to the active site of PARP and prevents it from catalyzing the transfer of ADP-ribose units to target proteins. This leads to the accumulation of DNA damage and cell death. Similarly, in the case of COX-2 inhibition, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile binds to the active site of COX-2 and prevents it from catalyzing the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile depend on its target enzyme or protein and the specific biological system being studied. For example, in cancer cells, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile induces DNA damage and cell death, leading to the inhibition of tumor growth. In inflammatory cells, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile reduces the production of inflammatory mediators, leading to a reduction in inflammation.
实验室实验的优点和局限性
4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile has several advantages for lab experiments, including its high purity and stability, and its well-characterized mechanism of action. However, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile, including the development of more efficient synthesis methods, the identification of new target enzymes or proteins, and the evaluation of its potential applications in other fields, such as materials science. Additionally, the development of new derivatives of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile with improved solubility and lower toxicity could lead to the development of more effective drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile could lead to the development of new drugs for the treatment of cancer and inflammatory diseases, as well as other potential applications in materials science.
合成方法
The synthesis of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile involves the reaction of 4-hydroxycoumarin with morpholine and cyanogen bromide. The reaction proceeds through a series of steps, including the formation of an intermediate compound that undergoes cyclization to form 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile. The yield of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.
科学研究应用
4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile has been shown to exhibit anti-cancer activity by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and is overexpressed in many types of cancer cells. Inhibition of PARP activity leads to the accumulation of DNA damage and cell death. 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
属性
IUPAC Name |
4-(3,4-dihydro-2H-chromene-4-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-9-11-10-19-8-6-17(11)15(18)13-5-7-20-14-4-2-1-3-12(13)14/h1-4,11,13H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBOPBXOEZNXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

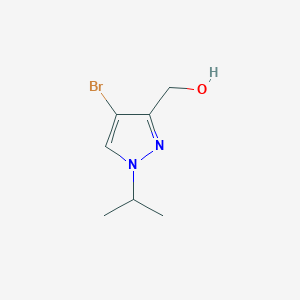
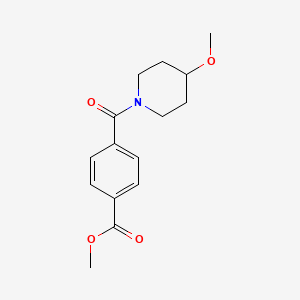
![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)
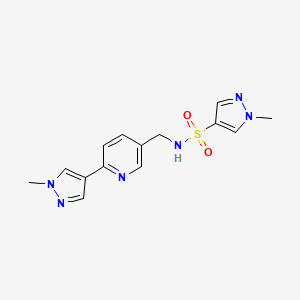
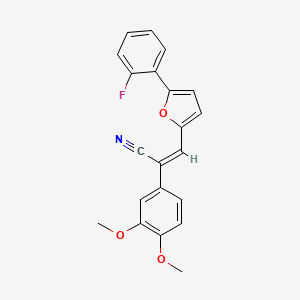
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)





![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)

